(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride

Overview

Description

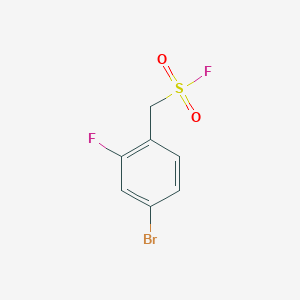

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H5BrF2O2S and its molecular weight is 271.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methanesulfonyl fluoride, a related compound, is known to be a potent inhibitor of acetylcholinesterase (ache), an important enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

Based on the known action of methanesulfonyl fluoride, it can be inferred that (4-bromo-2-fluorophenyl)methanesulfonyl fluoride might interact with its targets, potentially inhibiting their function .

Biochemical Pathways

It is known that methanesulfonyl fluoride inhibits acetylcholinesterase, which plays a crucial role in the cholinergic system, affecting neurotransmission .

Result of Action

Based on the known effects of methanesulfonyl fluoride, it can be inferred that the compound might have a significant impact on the function of acetylcholinesterase, potentially leading to changes in neurotransmission .

Biochemical Analysis

Biochemical Properties

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with serine proteases, where it acts as an inhibitor. The compound forms a covalent bond with the serine residue in the active site of the enzyme, leading to its inactivation. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases can lead to changes in the proteolytic processing of signaling molecules, affecting downstream signaling pathways. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This reaction results in the formation of a stable covalent bond, leading to enzyme inhibition. The compound can also affect gene expression by interacting with transcription factors and other DNA-binding proteins, altering their activity and binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained enzyme inhibition and alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and off-target interactions. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance. The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s mode of action and optimizing its therapeutic applications .

Biological Activity

(4-Bromo-2-fluorophenyl)methanesulfonyl fluoride (CAS No. 1240528-68-0) is a sulfonyl fluoride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a methanesulfonyl fluoride group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an irreversible inhibitor of enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and various physiological processes .

Antimicrobial Properties

Research indicates that compounds containing sulfonyl fluoride groups exhibit significant antimicrobial activity. In studies involving various bacterial strains, derivatives of methanesulfonyl fluoride have shown promising results against pathogens such as E. coli and S. aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of specific signaling pathways related to cell death.

Neurotoxicity Studies

A notable study investigated the effects of methanesulfonyl fluoride during developmental stages in rats. The results indicated that in utero exposure led to deficits in spatial learning tasks while also affecting sleep patterns, suggesting potential neurodevelopmental impacts due to AChE inhibition .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various sulfonyl fluoride derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 12 µg/mL, indicating its potential as an antibacterial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12 | Staphylococcus aureus |

| Other derivative | 15 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cell Lines

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of 0.069 µM against Jurkat cells, which are used as a model for T-cell leukemia. This suggests significant potential for further development as an anticancer therapeutic .

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 0.069 |

| HeLa | 0.15 |

| MCF-7 | 0.16 |

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYHGJVWBKVNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.